
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one structure, which is also known as a benzopyrone structure . They have been widely studied due to their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .
Molecular Structure Analysis
The molecular structure of coumarins consists of a benzene ring fused with a α-pyrone nucleus . This structure may vary depending on the specific substitutions on the benzene or pyrone rings.Chemical Reactions Analysis
The chemical reactions of coumarins can vary widely depending on their specific structures and the conditions under which they are reacted. Some coumarins have been shown to undergo reactions such as O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarins can vary depending on their specific structures. Some general properties of coumarins include their aromaticity, planarity, and the ability to form hydrogen bonds .Mecanismo De Acción
Target of Action
The primary targets of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate are currently unknown. This compound is a derivative of coumarin , a natural constituent of many plants and essential oils
Mode of Action
It’s known that coumarin derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a coumarin derivative, it may potentially influence pathways where coumarins are known to act, such as the inhibition of the enzyme cyclooxygenase . .
Pharmacokinetics
It’s known that the presence of a chlorine atom can often improve the pharmacokinetic properties of compounds by offering increased resistance to metabolic degradation . .
Result of Action
As a coumarin derivative, it may share some of the known effects of coumarins, such as anti-inflammatory, anticoagulant, and antimicrobial activities . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its stability and ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the investigation of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate. One potential area of research is the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further investigation is needed to determine its potential use in the treatment of cardiovascular diseases, such as atherosclerosis. Furthermore, the investigation of its potential use in combination with other compounds for the treatment of cancer is an area of future research. Finally, the development of more efficient synthesis methods for this compound may lead to its wider use in scientific research.
In conclusion, this compound is a promising compound that has shown potential in various scientific research areas. Its stability, ease of synthesis, and low toxicity make it an attractive candidate for further investigation. The investigation of its potential use in various diseases, such as Alzheimer's disease, diabetes, and cancer, is an area of future research that holds great promise in the field of scientific research.
Métodos De Síntesis
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate involves the reaction of 4-methylthis compound with 2-methylpropanoic acid and thionyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate has been extensively studied for its potential use in various scientific research areas. It has been investigated as a potential anti-inflammatory, antioxidant, and anticancer agent. Additionally, it has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular diseases.
Safety and Hazards
Propiedades
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)19(21)23-15-9-10-16-13(3)18(14-7-5-4-6-8-14)20(22)24-17(16)11-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLHPONTJAJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

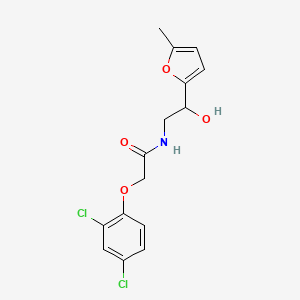
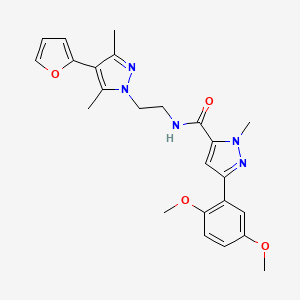
![Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2999937.png)
![3-(2-Ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2999938.png)
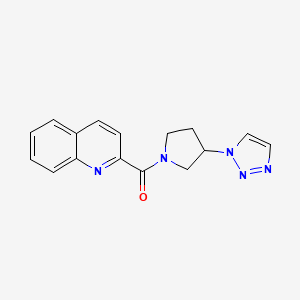
![5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2999940.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2999942.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)
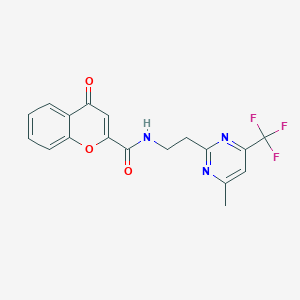
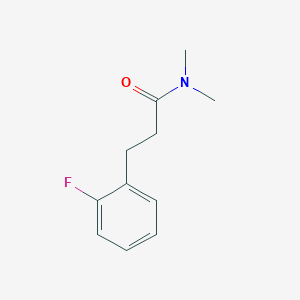
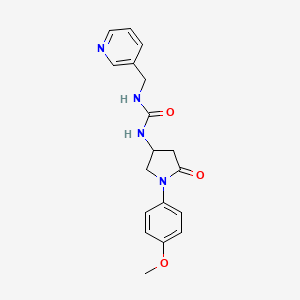
![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)
![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)